molecular formula C11H7F2NO B6366412 2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95% CAS No. 1261931-55-8

2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6366412
CAS RN: 1261931-55-8
M. Wt: 207.18 g/mol
InChI Key: HJACHNHAWORYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95% (2,4-DFPHP) is a synthetic derivative of pyridine, an aromatic heterocyclic compound. It is a white powder with a melting point of 118-120 °C, and a solubility of 0.01 g/L in water. 2,4-DFPHP has been studied extensively for its potential applications in biochemistry, pharmaceuticals, and material science. It has been used as a ligand in transition metal complexes and as a reagent in organic synthesis. It has also been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses.

Scientific Research Applications

2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95% has been studied extensively for its potential applications in biochemistry, pharmaceuticals, and material science. It has been used as a ligand in transition metal complexes and as a reagent in organic synthesis. It has also been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been used as a fluorescent probe for monitoring the activity of enzymes, and as a fluorescent dye for imaging live cells.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95% is not fully understood. It is believed to interact with the enzyme systems of certain bacteria, fungi, and viruses, resulting in the inhibition of their growth. In addition, it has been suggested that 2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95% may interact with certain cellular components, such as proteins, lipids, and nucleic acids, resulting in changes in their structure and function.
Biochemical and Physiological Effects
2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, as well as to reduce the activity of certain enzymes. In addition, it has been shown to have an effect on the expression of certain genes, as well as the activity of certain proteins.

Advantages and Limitations for Lab Experiments

2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable in aqueous solutions. In addition, it has a low toxicity and is relatively easy to work with. However, it is not suitable for use in experiments involving large volumes of liquid, and it is not suitable for use in experiments involving living cells.

Future Directions

There are a number of potential future directions for the use of 2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95%. These include further study of its potential to inhibit the growth of certain bacteria, fungi, and viruses; further study of its potential to interact with proteins and other cellular components; further study of its potential to affect gene expression; and further study of its potential to affect the activity of certain enzymes. In addition, 2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95% could be used in the development of new materials, such as fluorescent probes for imaging live cells and fluorescent dyes for imaging proteins. Finally, 2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95% could be used in the development of new drugs and therapies for treating various diseases and conditions.

Synthesis Methods

2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95% can be synthesized through a number of methods, including the reaction of 2-fluorophenol with pyridine hydrochloride in the presence of sodium hydroxide. This reaction yields 2,4-difluorophenyl pyridine hydrochloride, which can then be converted to the desired 2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95% by the addition of sodium bicarbonate. Other methods for synthesizing 2-(2,4-Difluorophenyl)-3-hydroxypyridine, 95% include the reaction of 2-fluorophenol with pyridine hydrochloride in the presence of an acid catalyst, and the reaction of 2-fluorophenol with pyridine hydrochloride in the presence of a base catalyst.

properties

IUPAC Name

2-(2,4-difluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-3-4-8(9(13)6-7)11-10(15)2-1-5-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJACHNHAWORYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682698
Record name 2-(2,4-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)pyridin-3-ol

CAS RN

1261931-55-8
Record name 2-(2,4-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.